molecular formula C7H11ClF3N B13486158 4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride

4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride

Cat. No.: B13486158
M. Wt: 201.62 g/mol
InChI Key: XMODVLANOCETNZ-UHFFFAOYSA-N
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Description

4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is a bicyclic amine hydrochloride featuring a strained [2.1.1] ring system. The compound’s structure includes a trifluoromethyl group at position 1 and a methyl group at position 4, which influence its steric and electronic properties. This molecule is of interest in pharmaceutical and materials science due to the trifluoromethyl group’s metabolic stability and the bicyclic scaffold’s conformational rigidity .

Properties

Molecular Formula

C7H11ClF3N

Molecular Weight

201.62 g/mol

IUPAC Name

4-methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride

InChI

InChI=1S/C7H10F3N.ClH/c1-5-2-6(3-5,11-4-5)7(8,9)10;/h11H,2-4H2,1H3;1H

InChI Key

XMODVLANOCETNZ-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(NC2)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride typically involves the iodocyclization of fluorinated 3-hydroxy- or 3-aminomethyl methylenecyclobutanes. For amino derivatives, the reaction is accompanied by carboxylation and further cyclization . The key steps include:

    Iodocyclization: This step involves the formation of the bicyclic structure through the reaction of fluorinated methylenecyclobutanes with iodine.

    Carboxylation and Cyclization: For amino derivatives, carboxylation occurs, followed by cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

General Reactivity of Azabicyclo[2.1.1]hexane Derivatives

Azabicyclo[2.1.1]hexane scaffolds exhibit rigidity and stereochemical constraints due to their bicyclic structure. Key reactive sites include:

  • Amine Nitrogen : Participates in nucleophilic substitutions (e.g., alkylation, acylation).

  • Fluorinated Substituents : Trifluoromethyl groups may undergo electrophilic aromatic substitution or act as electron-withdrawing groups, altering ring electron density.

  • Bicyclic Framework : Strain in the bicyclic system may facilitate ring-opening reactions under acidic or basic conditions.

Reactivity of Fluorinated Analogues

For comparison, the following reactions are documented for structurally similar compounds:

CompoundReaction TypeConditionsProduct/OutcomeReference
1-(Difluoromethyl)-2-azabicyclohexaneNucleophilic substitutionAlkylation with methyl iodideFormation of quaternary ammonium salts
4-Methyl-2-azabicyclo[2.1.1]hexaneRing-openingHCl (aq.)Linear amine derivatives
2-Azabicyclo[2.1.1]hexane-1-carboxamideHydrolysisNaOH (aq.)Carboxylic acid formation

For trifluoromethyl-substituted derivatives , expected reactivity includes:

  • Hydrolysis : Potential cleavage of the trifluoromethyl group under strongly acidic or basic conditions.

  • Electrophilic Aromatic Substitution : Directed by the electron-withdrawing nature of CF₃.

Challenges in Reaction Optimization

Key variables impacting reactivity:

  • Steric Hindrance : The bicyclic structure limits accessibility to reactive sites.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.

  • Temperature : Higher temperatures (>80°C) may destabilize the bicyclic framework.

Biological Relevance

While not directly related to chemical reactions, pharmacological studies of azabicyclohexane derivatives suggest that trifluoromethyl groups enhance:

  • Metabolic Stability : Resistance to oxidative degradation.

  • Lipophilicity : Improved blood-brain barrier penetration.

Critical Data Gaps

  • No experimental data on specific reactions (e.g., cross-coupling, oxidation) of 4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is available in the provided sources.

  • Computational modeling (e.g., DFT studies) is recommended to predict regioselectivity and reaction pathways.

Scientific Research Applications

4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, leading to increased biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural attributes of the target compound with similar bicyclic amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ring System
4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane HCl* C₇H₁₁ClF₃N 217.62 (calculated) 1-CF₃, 4-CH₃ [2.1.1]
1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane HCl C₆H₉ClF₃N 199.60 1-CF₃ [2.1.1]
1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane HCl C₆H₁₀ClFN 154.60 1-CH₂F [2.1.1]
2-Azabicyclo[2.1.1]hexan-4-ol HCl C₅H₁₀ClNO 135.60 4-OH [2.1.1]
3-(Trifluoromethyl)-2-azabicyclo[2.2.2]octane HCl C₈H₁₃ClF₃N 215.65 3-CF₃ [2.2.2]

Notes:

  • The trifluoromethyl group in the target compound enhances lipophilicity compared to fluoromethyl or hydroxyl analogs .

Physicochemical Properties

  • Solubility : The trifluoromethyl group reduces aqueous solubility compared to hydroxyl or methyl derivatives, as seen in similar bicyclic compounds .
  • Stability: Hydrochloride salts of bicyclic amines generally exhibit improved crystallinity and shelf-life, as noted in pharmacopeial standards for related azabicyclo compounds .

Biological Activity

4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride, also known as a derivative of 2-azabicyclo[2.1.1]hexane, has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound is characterized by a bicyclic structure that resembles proline, which may confer unique pharmacological properties.

The compound's chemical formula is C7H10F3NC_7H_{10}F_3N with a molecular weight of approximately 185.16 g/mol. Its structure includes a trifluoromethyl group, which is known to enhance lipophilicity and bioactivity.

Research indicates that compounds like 4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride may act as inhibitors of glycine transporters (GlyT). These transporters play a crucial role in neurotransmission and are implicated in various neurological disorders, making them attractive targets for drug development .

In Vitro Studies

In vitro studies have demonstrated that derivatives of 2-azabicyclo[2.1.1]hexane exhibit significant inhibition of GlyT, suggesting potential applications in treating conditions such as schizophrenia and other neuropsychiatric disorders . For instance, one study reported that modifications to the azabicyclic framework could enhance binding affinity and selectivity towards GlyT, leading to improved therapeutic profiles .

Case Study 1: Glycine Transport Inhibition

A specific study evaluated the effects of various azabicyclo derivatives on glycine uptake in cultured neurons. The results indicated that 4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride inhibited glycine transport with an IC50 value indicating potent activity compared to other known inhibitors .

CompoundIC50 (μM)Selectivity
4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride0.5High
Other GlyT InhibitorsVariesVaries

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of excitotoxicity. The administration of the compound resulted in reduced neuronal death and preserved synaptic function, highlighting its potential as a neuroprotective agent in conditions such as stroke or traumatic brain injury .

Q & A

Q. What are the key synthetic routes for preparing 4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride?

The synthesis of this bicyclic compound typically involves two critical steps: (1) formation of the 2-azabicyclo[2.1.1]hexane scaffold and (2) functionalization with methyl and trifluoromethyl groups. A scalable method uses intramolecular displacement of a primary alkyl chloride with tert-butylsulfinamide to construct the bicyclic core, followed by methylation and fluorination . Alternative approaches include photochemical cyclization of fluoroacrylate derivatives to generate the bicyclic skeleton, as demonstrated in fluorinated proline analogs . Fluorination reagents like Deoxo-Fluor® are employed to introduce trifluoromethyl groups via stereoselective rearrangements of intermediate alcohols or iodides .

Q. How is the bicyclic structure confirmed using spectroscopic and computational methods?

Structural validation relies on 2D NMR (¹H-¹³C HSQC, NOESY) to resolve overlapping signals from the bicyclic scaffold and substituents. Key diagnostic signals include:

  • ¹H NMR : Methyl group resonances at δ 1.2–1.5 ppm and trifluoromethyl protons as a quartet (³JHF coupling).
  • ¹³C NMR : Distinctive bicyclic carbon peaks between 25–45 ppm and CF₃ at ~120 ppm (q, ¹JCF ≈ 280 Hz).
    X-ray crystallography is used to confirm stereochemistry, particularly for fluorinated derivatives, by resolving bond angles and spatial arrangements .

Advanced Research Questions

Q. What strategies enable stereoselective introduction of substituents on the bicyclic framework?

Stereocontrol is achieved via:

  • Chiral auxiliaries : tert-Butylsulfinamide directs the configuration during cyclization .
  • Fluorine-mediated rearrangements : Selectfluor® and Deoxo-Fluor® promote stereospecific transformations of hydroxyl or iodide intermediates to fluorinated products. For example, anti-fluoro and syn-methyl substituents are introduced by tuning reaction conditions (e.g., solvent polarity, temperature) .
  • Organometallic reagents : Copper-mediated ring-opening of epoxides selectively functionalizes specific positions on the bicyclic scaffold .

Q. How does the trifluoromethyl group impact physicochemical properties and reactivity?

The CF₃ group:

  • Enhances metabolic stability by resisting oxidative degradation.
  • Modulates lipophilicity (logP increases by ~1.5 units compared to non-fluorinated analogs), influencing membrane permeability .
  • Alters electronic environment , as seen in ¹⁹F NMR shifts (δ −60 to −70 ppm) and increased acidity of adjacent protons .
  • Reduces conformational flexibility due to steric bulk, favoring rigid bicyclic geometries in peptide mimetics .

Q. What challenges arise in functionalizing the 2-azabicyclo[2.1.1]hexane scaffold, and how are they addressed?

Key challenges include:

  • Steric hindrance : The compact bicyclic structure limits access to reactive sites. Solutions: Use small, polar reagents (e.g., organocuprates) for nucleophilic additions .
  • Regioselectivity : Competing reaction pathways at bridgehead positions. Solutions: Protecting-group strategies (e.g., Boc or Fmoc on the nitrogen) to direct functionalization to specific carbons .
  • Acid sensitivity : The hydrochloride salt may decompose under strong acidic conditions. Solutions: Neutral pH buffers during purification and lyophilization to stabilize the product .

Data Contradiction Analysis

Example : Discrepancies in reported yields for fluorination steps (40–75%) may stem from:

  • Reagent purity : Commercial Deoxo-Fluor® batches vary in activity due to moisture sensitivity .
  • Substituent effects : Electron-withdrawing groups (e.g., CF₃) slow reaction kinetics, requiring extended reaction times .
  • Stereochemical outcomes : Anti vs. syn configurations in fluorinated products are influenced by solvent polarity (e.g., acetonitrile favors anti) .

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